molecular formula C15H20N2O3 B2894173 4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 1949031-23-5

4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2894173
CAS No.: 1949031-23-5
M. Wt: 276.336
InChI Key: OAIRYLGHCWYEHZ-UHFFFAOYSA-N
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Description

4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine ring via an oxane (tetrahydropyran) moiety

Scientific Research Applications

4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended target. For example, if it is designed to interact with a specific protein, it might do so through interactions with the pyrrolidine, pyridin-4-yloxy, and tetrahydro-2H-pyran-4-yl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with a pyrrolidine derivative through an oxane linker. This can be achieved using various coupling reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed on the pyridine or pyrrolidine rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(oxane-4-carbonyl)pyridine: Similar structure but lacks the pyrrolidine ring.

    4-(pyrrolidin-1-yl)oxane-4-carbonitrile: Contains a pyrrolidine ring but with a different substituent on the oxane ring.

    1-(pyridine-3-carbonyl)pyrrolidin-2-one: Features a pyrrolidine ring linked to a pyridine ring but with a different linker.

Uniqueness

4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its specific combination of a pyridine ring, a pyrrolidine ring, and an oxane linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

oxan-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(12-4-9-19-10-5-12)17-8-3-14(11-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIRYLGHCWYEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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